molecular formula C13H12ClNO2 B1421259 2-Chloro-6-(4-methoxybenzyloxy)pyridine CAS No. 1020253-23-9

2-Chloro-6-(4-methoxybenzyloxy)pyridine

Cat. No. B1421259
M. Wt: 249.69 g/mol
InChI Key: KZADIUOCLPMBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(4-methoxybenzyloxy)pyridine is an organic compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.7 . It is commonly used in scientific research .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-(4-methoxybenzyloxy)pyridine is 1S/C13H12ClNO2/c1-16-11-7-5-10 (6-8-11)9-17-13-4-2-3-12 (14)15-13/h2-8H,9H2,1H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chloro-6-(4-methoxybenzyloxy)pyridine is 365.5±32.0 °C, and its predicted density is 1.228±0.06 g/cm3 . Its pKa is predicted to be 0.06±0.10 .

Scientific Research Applications

1. Asymmetric Catalysis and Enantioselective Synthesis

2-Chloro-6-(4-methoxybenzyloxy)pyridine derivatives are used in asymmetric catalysis, a critical process in synthetic chemistry for producing enantiomerically pure compounds. Busto et al. (2006) reported the biocatalytic preparation of optically active 4-(N,N-dimethylamino)pyridines (DMAP derivatives), using derivatives of 2-Chloro-6-(4-methoxybenzyloxy)pyridine. These DMAP derivatives are applied in asymmetric catalytic processes, such as nucleophilic catalysis in stereoselective chemical alkoxycarbonylation and as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde (Busto, Gotor‐Fernández, & Gotor, 2006).

2. Enhanced Dienophilicity and Cycloaddition Reactions

The compound demonstrates enhanced dienophilicity, making it a valuable intermediate in cycloaddition reactions, a cornerstone in the synthesis of complex organic compounds. Connon and Hegarty (2004) observed increased dienophilicity in analogues of 2,3-pyridyne, derived from 2-Chloro-6-(4-methoxybenzyloxy)pyridine. These derivatives can undergo regioselective lithiation and elimination reactions to form pyridynes, which participate in cycloaddition reactions with furan, leading to the formation of endoxides (Connon & Hegarty, 2004).

3. Role in Synthesis of Bioactive Compounds

The pyridine nucleus, to which 2-Chloro-6-(4-methoxybenzyloxy)pyridine belongs, is integral in the synthesis of compounds with significant biological activities. Bhuva et al. (2015) synthesized a range of compounds based on a 2-Chloro-6-(4-methoxybenzyloxy)pyridine framework, demonstrating moderate biological activity against various bacteria and fungi. This highlights the potential of this compound in synthesizing bioactive molecules with applications in medicine and agriculture (Bhuva, Bhadani, Purohit, & Purohit, 2015).

4. In Organic and Medicinal Chemistry Synthesis

2-Chloro-6-(4-methoxybenzyloxy)pyridine derivatives are employed as intermediates in the synthesis of various organic and medicinal compounds. For instance, Ghelfi et al. (2003) used derivatives of 2-Chloro-6-(4-methoxybenzyloxy)pyridine in the rearrangement of chlorinated pyrrolidin-2-ones to synthesize 5-methoxylated 3-pyrrolin-2-ones. These adducts are valuable for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

5. Crystallography and Structural Analysis

The compound also plays a role in crystallography and structural analysis. Zugenmaier (2013) investigated the crystal and molecular structure of a compound synthesized using 2-Chloro-6-(4-methoxybenzyloxy)pyridine, elucidating the molecular packing and interaction patterns through X-ray crystallography. This research is vital for understanding the physical and chemical properties of novel synthetic compounds (Zugenmaier, 2013).

properties

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-7-5-10(6-8-11)9-17-13-4-2-3-12(14)15-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZADIUOCLPMBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674406
Record name 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-methoxybenzyloxy)pyridine

CAS RN

1020253-23-9
Record name 2-Chloro-6-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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